molecular formula C15H15NO4 B6603491 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-methylcyclopentane-1-carboxylate CAS No. 2248320-80-9

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-methylcyclopentane-1-carboxylate

Cat. No. B6603491
CAS RN: 2248320-80-9
M. Wt: 273.28 g/mol
InChI Key: DUSWAUAMUMIZLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl 1-methylcyclopentane-1-carboxylate (DIMCPC) is an organic compound that has been gaining attention in the scientific community due to its potential applications in drug development, biochemical research, and laboratory experiments. DIMCPC is a structural isomer of 1,3-dioxo-2,3-dihydro-1H-isoindole-2-carboxylate (DICPC), which has been studied for its potential therapeutic applications. DIMCPC has a unique structure that allows it to interact with a variety of biological molecules, making it a promising compound for further research.

Scientific Research Applications

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-methylcyclopentane-1-carboxylate has been studied for its potential applications in drug development, biochemical research, and laboratory experiments. It has been found to have the ability to interact with a variety of biological molecules, such as proteins, peptides, and enzymes. In drug development, 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-methylcyclopentane-1-carboxylate has been studied for its potential as a therapeutic agent due to its ability to interact with receptors and modulate their activity. In biochemical research, 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-methylcyclopentane-1-carboxylate has been studied for its ability to bind to DNA, RNA, and other biomolecules, which could be useful in understanding the structure and function of these molecules. In laboratory experiments, 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-methylcyclopentane-1-carboxylate has been used as a tool to study the binding of proteins and other biomolecules.

Mechanism of Action

The mechanism of action of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-methylcyclopentane-1-carboxylate is not yet fully understood. However, it is believed to interact with various molecules through hydrogen bonding, hydrophobic interactions, and electrostatic interactions. It is also believed to interact with proteins and other biomolecules through covalent bonding. Additionally, 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-methylcyclopentane-1-carboxylate has been found to bind to DNA, RNA, and other biomolecules, which could be useful in understanding the structure and function of these molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-methylcyclopentane-1-carboxylate are not yet fully understood. However, it has been found to interact with proteins, peptides, and enzymes, which could lead to changes in their structure and function. Additionally, 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-methylcyclopentane-1-carboxylate has been found to bind to DNA, RNA, and other biomolecules, which could be useful in understanding the structure and function of these molecules.

Advantages and Limitations for Lab Experiments

The advantages of using 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-methylcyclopentane-1-carboxylate in laboratory experiments include its ability to interact with a variety of biological molecules, its ability to bind to DNA, RNA, and other biomolecules, and its ability to modulate the activity of receptors. The main limitation of using 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-methylcyclopentane-1-carboxylate in laboratory experiments is that the mechanism of action is not yet fully understood.

Future Directions

The potential future directions of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-methylcyclopentane-1-carboxylate research include further investigation into its mechanism of action, its potential therapeutic applications, and its ability to modulate the activity of receptors. Additionally, further research could be done to study the interactions between 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-methylcyclopentane-1-carboxylate and DNA, RNA, and other biomolecules, as well as its potential applications in drug development. Finally, further research could be done to explore the potential of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-methylcyclopentane-1-carboxylate as a tool to study the binding of proteins and other biomolecules.

Synthesis Methods

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-methylcyclopentane-1-carboxylate can be synthesized through a variety of methods, including a condensation reaction between 1,3-dioxo-2,3-dihydro-1H-isoindole-2-carboxylic acid and 1-methylcyclopentanecarboxylic acid. The reaction is catalyzed by a strong acid such as sulfuric acid, hydrochloric acid, or trifluoroacetic acid. The reaction is carried out at a temperature of 80-100°C and yields 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-methylcyclopentane-1-carboxylate as the major product. The yield can be further increased by using a solvent such as acetonitrile or dimethyl sulfoxide.

properties

IUPAC Name

(1,3-dioxoisoindol-2-yl) 1-methylcyclopentane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO4/c1-15(8-4-5-9-15)14(19)20-16-12(17)10-6-2-3-7-11(10)13(16)18/h2-3,6-7H,4-5,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUSWAUAMUMIZLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCC1)C(=O)ON2C(=O)C3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-methylcyclopentane-1-carboxylate

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